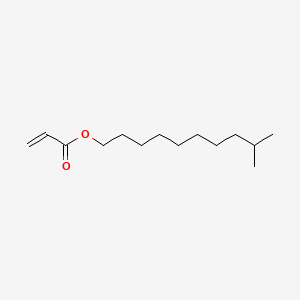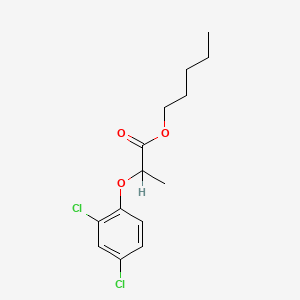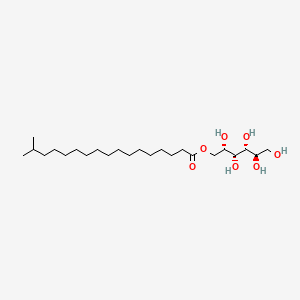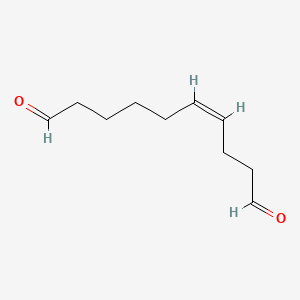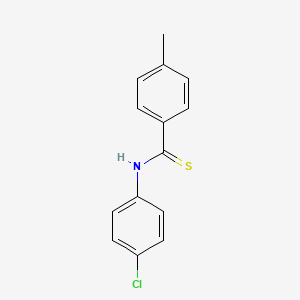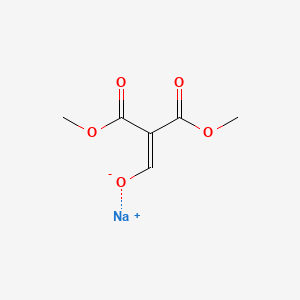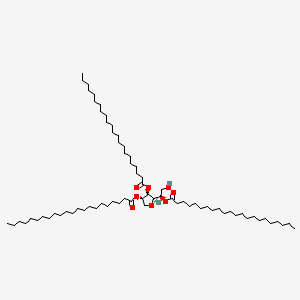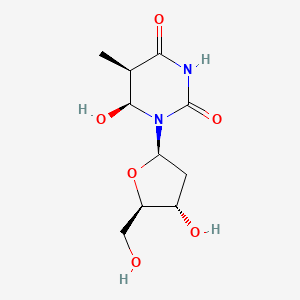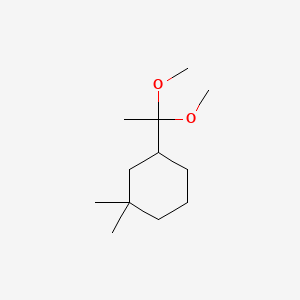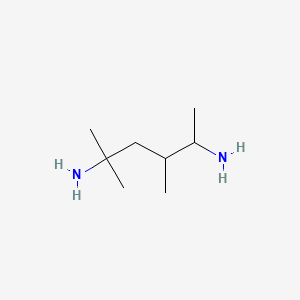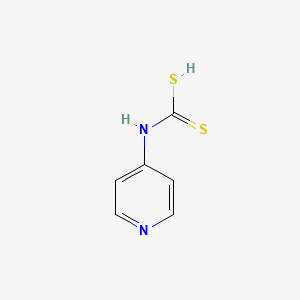
4-Pyridyldithiocarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridyldithiocarbamic acid is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.25 g/mol It is known for its unique structure, which includes a pyridine ring attached to a dithiocarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridyldithiocarbamic acid typically involves the reaction of pyridine derivatives with carbon disulfide and amines. One common method is the reaction of pyridine-4-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridyldithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dithiocarbamate group under mild conditions.
Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Pyridyldithiocarbamic acid involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways .
Comparison with Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the dithiocarbamate group.
Pyrrolidine dithiocarbamate: Contains a pyrrolidine ring instead of a pyridine ring but shares the dithiocarbamate functionality.
Uniqueness: 4-Pyridyldithiocarbamic acid is unique due to its combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical and biological properties. This combination allows it to form stable metal complexes and interact with biological molecules in ways that similar compounds cannot .
Properties
CAS No. |
45810-08-0 |
|---|---|
Molecular Formula |
C6H6N2S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
pyridin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H6N2S2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10) |
InChI Key |
FSUJNLGZJFPIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


